Hydroxy Torsemide
概要
説明
Hydroxy Torsemide (HT) is a synthetic compound used in a wide range of scientific research applications. It is a derivative of the amino acid threonine, and is known to be an agonist of the G-protein coupled receptor (GPCR) family. HT is a highly versatile compound that has been used in a variety of research studies, including those related to the study of drug metabolism, cell signaling, and pharmacology. HT has been used as an agonist of the GPCR family, as well as a tool to study the effects of drugs on cells and tissues.
科学的研究の応用
1. Extended Drug Release Formulations
A study by Karra (2018) explored the formulation of extended-release pellets of torsemide. These pellets were designed to extend drug release up to 24 hours, improving patient compliance and bioavailability. The study highlighted the successful use of polymers in drug formulation, showcasing torsemide's potential in extended-release medication (Karra, 2018).
2. Pharmacokinetics and Genetic Polymorphisms
Jeong et al. (2022) conducted population pharmacokinetic modeling of torsemide, taking into account genetic polymorphisms. This research underscores the importance of individualized pharmacotherapy, considering how genetic factors like CYP2C9 and OATP1B1 polymorphisms influence the pharmacokinetics of torsemide (Jeong et al., 2022).
3. Physiologically Based Pharmacokinetic-Pharmacodynamic Modeling
In another study by Jeong et al. (2022), physiologically-based pharmacokinetic-pharmacodynamic (PBPK-PD) modeling was used to understand torsemide's effects in different population groups. This study is significant for its contribution to personalized medicine, offering insights into how diseases and genetic variations impact drug therapy (Jeong et al., 2022).
4. Corrosion Inhibition
An interesting application of torsemide, as studied by Kumar and Karthikeyan (2013), is its use as a corrosion inhibitor for mild steel in acidic environments. This research expands the utility of torsemide beyond medical applications, demonstrating its effectiveness in industrial settings (Kumar & Karthikeyan, 2013).
5. Analytical and Quantification Methods
A study by Bhadja et al. (2014) developed a high-performance thin-layer chromatographic method for estimating torsemide in pharmaceutical forms. This is crucial for quality control and ensuring the correct dosage in medications (Bhadja et al., 2014).
6. Heart Failure Treatment Evaluation
Research by Abraham et al. (2019) in a meta-analysis compared torsemide and furosemide in heart failure patients. The study highlighted torsemide's potential benefits over furosemide, including improved functional status and lower cardiac mortality (Abraham et al., 2019).
作用機序
Target of Action
Hydroxy Torsemide, also known as Torasemide, primarily targets the Na+/K+/Cl- pump on the luminal cell membrane surface . This pump is located in the medullary thick ascending loop of Henle in the kidneys . The pump plays a crucial role in the reabsorption of sodium, potassium, and chloride ions, which is a key process in urine formation and fluid balance in the body .
Mode of Action
Torasemide acts by inhibiting the Na+/K+/Cl- pump, thereby reducing the reabsorption of these ions . This inhibition is achieved by Torasemide binding to a chloride ion-binding site of the pump . As a result, there is an increased excretion of water, sodium, chloride, magnesium, and calcium . This leads to a diuretic effect, helping to remove excess fluid from the body .
Biochemical Pathways
The action of Torasemide affects the biochemical pathway involving the transport of ions in the kidney. By inhibiting the Na+/K+/Cl- pump, it disrupts the normal reabsorption process, leading to increased ion and water excretion . This can affect the overall fluid and electrolyte balance in the body. Additionally, Torasemide has been found to reduce the oxygen demand in the medullary thick ascending loop of Henle .
Pharmacokinetics
The pharmacokinetics of Torasemide involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, Torasemide is well absorbed and undergoes extensive metabolism . It is known to be metabolized by enzymes such as CYP2C9 . The drug’s pharmacokinetics can vary between individuals, particularly in different patient populations and those with different CYP2C9 phenotypes .
Result of Action
The primary result of Torasemide’s action is diuresis, which is the increased production of urine . This is due to the increased excretion of water and electrolytes caused by the inhibition of the Na+/K+/Cl- pump . This can help in conditions where fluid removal from the body is beneficial, such as in cases of edema associated with congestive heart failure, renal failure, or liver disease .
Safety and Hazards
将来の方向性
Pharmacokinetic (PK) and pharmacodynamic (PD) simulations of torsemide for various population groups and exposure scenarios were performed through human-scale physiologically-based PK-PD (PBPK-PD) modeling of torsemide . The PBPK-PD model established in this study is expected to be utilized for various clinical cases involving torsemide application in the future, enabling optimal drug therapy .
生化学分析
Biochemical Properties
Hydroxy Torsemide interacts with various enzymes and proteins in the body. It is involved in biochemical reactions that influence the function of these biomolecules . For instance, it has been found to interact with the CYP2C9 enzyme, which plays a crucial role in drug metabolism .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to have a significant effect on sodium and fluid excretion in cells, which is critical in its role as a diuretic .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it acts by reducing the oxygen demand in the medullary thick ascending loop of Henle by inhibiting the Na+/K+/Cl- pump on the luminal cell membrane surface .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies . For example, it has been shown that the difference in plasma pharmacokinetics between groups could increase to 14.80 times, but the difference in pharmacodynamics was reduced to 1.01 times .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses . For instance, systolic blood pressure was substantially reduced following torsemide therapy in a study involving cats .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For example, it has been found to interact with the CYP2C9 enzyme, which plays a crucial role in drug metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation . For instance, it has been found to be distributed to blood cells and various tissues .
Subcellular Localization
Studies on similar compounds suggest that regulating enzyme subcellular localization can be an effective strategy for natural product production via microbial transformation .
特性
IUPAC Name |
1-[4-[3-(hydroxymethyl)anilino]pyridin-3-yl]sulfonyl-3-propan-2-ylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S/c1-11(2)18-16(22)20-25(23,24)15-9-17-7-6-14(15)19-13-5-3-4-12(8-13)10-21/h3-9,11,21H,10H2,1-2H3,(H,17,19)(H2,18,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYVLAMJCQZUCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2=CC=CC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70560767 | |
Record name | 4-[3-(Hydroxymethyl)anilino]-N-[(propan-2-yl)carbamoyl]pyridine-3-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70560767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
99300-68-2 | |
Record name | 4-((3-(Hydroxymethyl)phenyl)amino)-N-(((1-methylethyl)amino)carbonyl)-3-pyridinesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099300682 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[3-(Hydroxymethyl)anilino]-N-[(propan-2-yl)carbamoyl]pyridine-3-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70560767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-((3-(HYDROXYMETHYL)PHENYL)AMINO)-N-(((1-METHYLETHYL)AMINO)CARBONYL)-3-PYRIDINESULFONAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JP35BY96VZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。